2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Heterogeneous Catalysis Beckmann Rearrangement Mesoporous Silica

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CAS: 126519-89-9), also referred to as CSPTMS or 4-(2-trimethoxysilylethyl)benzenesulfonyl chloride, is a bifunctional organosilane compound with the molecular formula C11H17ClO5SSi and a molecular weight of 324.85 g/mol. Its structure integrates a trimethoxysilyl anchoring group with a reactive sulfonyl chloride moiety via a phenethyl spacer.

Molecular Formula C11H17ClO5SSi
Molecular Weight 324.85 g/mol
CAS No. 126519-89-9
Cat. No. B161050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane
CAS126519-89-9
Molecular FormulaC11H17ClO5SSi
Molecular Weight324.85 g/mol
Structural Identifiers
SMILESCO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC
InChIInChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3
InChIKeyNYIDSUMRGUILGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: Technical Baseline & Procurement-Relevant Specifications


2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CAS: 126519-89-9), also referred to as CSPTMS or 4-(2-trimethoxysilylethyl)benzenesulfonyl chloride, is a bifunctional organosilane compound with the molecular formula C11H17ClO5SSi and a molecular weight of 324.85 g/mol [1]. Its structure integrates a trimethoxysilyl anchoring group with a reactive sulfonyl chloride moiety via a phenethyl spacer. This molecular architecture enables its primary applications in surface modification, heterogeneous catalyst synthesis, and as a surface-initiated polymerization (SI-ATRP) initiator . Commercially, it is typically supplied as a 50% solution in dichloromethane, with neat purity specifications reaching 98% . The compound is classified as a corrosive hazardous material (UN2987) and is intended strictly for research and development use .

Why 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane Cannot Be Generically Substituted: A Critical Evaluation for Sourcing Decisions


Generic substitution of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CSPTMS) with other sulfonyl chloride- or silane-based compounds is not scientifically valid due to its unique, quantifiable performance profile as both a functional monomer and a surface modifier. As a heterogeneous acid catalyst precursor, CSPTMS-derived aryl-sulfonic acid materials exhibit significantly higher catalytic activity compared to catalysts derived from alkyl-sulfonic acid precursors like 3-(mercaptopropyl)trimethoxysilane (MPTMS) [1]. In polymer membrane applications, CSPTMS modification enhances proton conductivity to a greater degree than unmodified Nafion [2]. Furthermore, as a surface-initiated ATRP initiator, CSPTMS enables the fabrication of high-resolution, phase-separated polymer patterns with a boundary sharpness of ~100 nm, a specific capability not achievable with non-initiating silanes like n-octadecyltrimethoxysilane (OTS) [3]. These documented differences in performance, selectivity, and processability, detailed in the following quantitative evidence guide, underscore the risk of functional failure if an alternative compound is selected for these specialized applications.

Quantitative Differentiation Guide for 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: Comparator-Based Evidence for Scientific Procurement


Superior Catalytic Activity in Beckmann Rearrangement vs. Alternative Solid Acid Catalysts

A catalyst synthesized using 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (CSPTMS), designated as arenesulfonic acid-functionalized SBA-15 (SBA-ar-SO3H), demonstrated higher catalytic activity for the liquid-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam compared to propylenesulfonic acid-functionalized SBA-15 and other conventional solid acids [1].

Heterogeneous Catalysis Beckmann Rearrangement Mesoporous Silica

Enhanced Proton Conductivity in PEM Fuel Cell Membranes vs. Unmodified Nafion

Nafion/sulfonated silica (NSS) composite membranes prepared using 2-(4-chlorosulfonylphenyl)trimethoxysilane in a one-step process exhibited higher proton conductivity than unmodified Nafion membranes across all tested conditions [1]. The highest conductivity and fuel cell performance were achieved with NSS membranes containing lower sulfonated silica loadings [1].

Proton Exchange Membrane Fuel Cell Composite Membrane

Enables High-Resolution Patterning in Polymer Grafting: Quantified ~100 nm Boundary Sharpness

Using a blend monolayer of 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (CTS) as an ATRP initiator and n-octadecyltrimethoxysilane (OTS) as a non-initiator, researchers fabricated a 2D phase-separated pattern [1]. Following ATRP of methyl methacrylate, the amplification of this pattern was characterized by a sharp boundary between grafted and ungrafted domains, with a quantified boundary sharpness (Δw) of approximately 100 nm [1].

Surface-Initiated Polymerization ATRP Nanolithography

Significantly Higher Silicon Incorporation Efficiency vs. Alternative Organosilane Precursors

In the synthesis of organosilica-aluminum phosphate catalysts via a sol-gel method, the aryl-sulfonic monosilane precursor CSPTMS (denoted 'C') resulted in the highest silicon incorporation efficiency (92%) among three tested silica precursors [1]. This was significantly higher than the other two precursors tested: 3-(mercaptopropyl)trimethoxysilane (MPTMS) and Bis[3-(triethoxysilyl)propyl]tetrasulfide (B) [1].

Sol-Gel Synthesis Hybrid Materials Catalyst Preparation

Versatile Catalyst Precursor for Glycerol Etherification vs. Other Synthesis Parameters

Organosilica-aluminum phosphate catalysts synthesized using CSPTMS as the silica precursor exhibited the best catalytic behavior for the etherification of glycerol with tert-butyl alcohol under microwave irradiation [1]. Among all synthesis parameters tested (different precursors, Al/P ratios, and pH levels), the solids prepared with CSPTMS at an Al/P ratio of 3-6 and pH >3 showed the highest acidity and predominantly mesoporous character, leading to the highest yields of di- and tri-tert-butyl ethers of glycerol [1].

Biomass Valorization Acid Catalysis Glycerol Etherification

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane Based on Differentiated Evidence


Synthesis of High-Performance Heterogeneous Acid Catalysts

This compound is the precursor of choice for preparing solid acid catalysts with superior activity and selectivity, such as SBA-ar-SO3H. The resulting catalysts outperform alternatives in key reactions like the Beckmann rearrangement [1] and glycerol etherification [2], making it ideal for researchers developing advanced catalytic materials.

Development of High-Efficiency Proton Exchange Membranes (PEMs)

CSPTMS is a critical additive for modifying Nafion membranes to create Nafion/Sulfonated Silica (NSS) composites that exhibit enhanced proton conductivity under various conditions [1]. This makes it a valuable component for scientists and engineers working on next-generation fuel cells and electrochemical devices where higher efficiency and performance are paramount [1].

Precision Nanolithography and Surface Patterning

When precise control over polymer grafting is required, CSPTMS serves as an exceptional surface-anchored initiator for Atom Transfer Radical Polymerization (ATRP). Its use in phase-separated monolayers enables the fabrication of patterned polymer brushes with a demonstrated boundary sharpness of approximately 100 nm [1], a capability crucial for microelectronics, biosensors, and advanced coatings.

Efficient Synthesis of Organosilica Hybrid Materials

In sol-gel processes aimed at creating organic-inorganic hybrid materials, CSPTMS provides a significant advantage over alternative silanes due to its 92% silicon incorporation efficiency [1]. This leads to more homogeneous and well-defined material architectures, which is essential for applications in catalysis, separation science, and drug delivery where material uniformity is a key performance driver [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.